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Compound of Interest

Compound Name: 1,2-Diacetylbenzene

Cat. No.: B1203430 Get Quote

For correspondence: [AI-generated content]

Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 1,2-
Diacetylbenzene (ortho-diacetylbenzene), a key aromatic diketone. The document is intended

for researchers, scientists, and professionals in the field of drug development and chemical

analysis. It includes a detailed presentation of Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols. A logical

workflow for spectroscopic analysis is also presented to guide researchers in their analytical

endeavors.

Introduction
1,2-Diacetylbenzene, with the chemical formula C₁₀H₁₀O₂, is an aromatic organic compound

characterized by two adjacent acetyl groups attached to a benzene ring.[1][2] Its structure and

reactivity make it a subject of interest in various chemical and biological studies. Understanding

its spectroscopic signature is fundamental for its identification, characterization, and

quantification in various matrices. This guide aims to provide a centralized resource for the

spectroscopic data of 1,2-Diacetylbenzene.

Chemical Structure:

IUPAC Name: 1-(2-acetylphenyl)ethanone[1]
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CAS Number: 704-00-7[1]

Molecular Formula: C₁₀H₁₀O₂[1]

Molecular Weight: 162.18 g/mol

Appearance: Yellow to light brown crystalline powder.

Melting Point: 39-41 °C

Boiling Point: 110 °C at 0.1 mmHg

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of 1,2-Diacetylbenzene provides information about the chemical

environment and connectivity of the protons.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.57 Multiplet 2H Aromatic (H-A)

~7.56 Multiplet 2H Aromatic (H-B)

2.54 Singlet 6H Acetyl (CH₃)

Solvent: CDCl₃,

Frequency: 400 MHz

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.
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Chemical Shift (δ) ppm Assignment

~200 Carbonyl (C=O)

~138 Aromatic (C-q)

~130 Aromatic (CH)

~128 Aromatic (CH)

~29 Acetyl (CH₃)

Solvent: CDCl₃, Frequency: 400 MHz

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their

characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Intensity Assignment

~1680 - 1700 Strong C=O stretch (Aryl ketone)

~3000 - 3100 Medium C-H stretch (Aromatic)

~2850 - 3000 Medium C-H stretch (Aliphatic CH₃)

~1580 - 1600 Medium C=C stretch (Aromatic ring)

~1450, ~1360 Medium C-H bend (Aliphatic CH₃)

~760 Strong C-H bend (ortho-disubst.)

Technique: KBr Pellet/Wafer

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification.
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m/z Ratio Relative Intensity Assignment

162 Moderate [M]⁺ (Molecular ion)

147 High
[M - CH₃]⁺ (Loss of a methyl

group)

119 Moderate
[M - CH₃CO]⁺ (Loss of an

acetyl group)

91 High [C₇H₇]⁺ (Tropylium ion)

43 High (Base Peak) [CH₃CO]⁺ (Acetyl cation)

Ionization Mode: Electron

Ionization (EI)

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for solid

organic compounds like 1,2-Diacetylbenzene.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1,2-Diacetylbenzene in 0.5-0.7 mL

of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

Filtration: Filter the solution into a clean 5 mm NMR tube to a depth of about 4-5 cm to

remove any particulate matter.

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a

frequency of 400 MHz or higher.

Data Acquisition: For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-

to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low

natural abundance of the ¹³C isotope.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, and baseline correction. Chemical shifts are referenced to

the residual solvent peak or an internal standard (e.g., TMS).
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IR Spectroscopy (KBr Pellet Method)
Sample Preparation: Grind a small amount (1-2 mg) of 1,2-Diacetylbenzene with

approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle until a fine, homogeneous powder is obtained.

Pellet Formation: Place a portion of the mixture into a pellet press and apply pressure to

form a thin, transparent or translucent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

Background Scan: Record a background spectrum of the empty sample compartment.

Sample Scan: Record the spectrum of the sample. The instrument software will automatically

ratio the sample spectrum to the background spectrum to produce the final absorbance or

transmittance spectrum.

Mass Spectrometry (Electron Ionization)
Sample Introduction: Introduce a small amount of 1,2-Diacetylbenzene into the mass

spectrometer, typically via a direct insertion probe for solid samples or after separation by

gas chromatography (GC-MS).

Ionization: In the ion source, the sample is vaporized and bombarded with a beam of high-

energy electrons (typically 70 eV), causing the molecules to ionize and fragment.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

Detection: A detector records the abundance of ions at each m/z value.

Data Representation: The data is presented as a mass spectrum, which is a plot of relative

ion abundance versus m/z.

Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for spectroscopic analysis and the

relationships between the different spectroscopic techniques in structure elucidation.
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Caption: A logical workflow for the spectroscopic analysis of 1,2-Diacetylbenzene.
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Caption: Integration of data from different spectroscopic techniques for structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1203430?utm_src=pdf-body-img
https://www.benchchem.com/product/b1203430?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Infrared_spectroscopy
https://www.chromatographyonline.com/view/quantifying-small-molecules-mass-spectrometry-1
https://www.benchchem.com/product/b1203430#spectroscopic-data-of-1-2-diacetylbenzene-nmr-ir-ms
https://www.benchchem.com/product/b1203430#spectroscopic-data-of-1-2-diacetylbenzene-nmr-ir-ms
https://www.benchchem.com/product/b1203430#spectroscopic-data-of-1-2-diacetylbenzene-nmr-ir-ms
https://www.benchchem.com/product/b1203430#spectroscopic-data-of-1-2-diacetylbenzene-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203430?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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